苯-1,2,3,4-四羧酸

描述

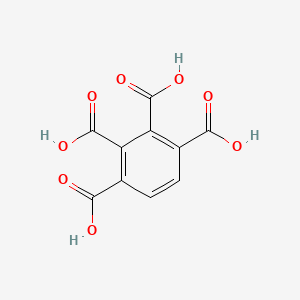

Benzene-1,2,3,4-tetracarboxylic acid, also known as Mellophanic acid, is a compound with the molecular formula C10H6O8 . It has a molecular weight of 254.15 g/mol . It is used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers .

Molecular Structure Analysis

The molecular structure of Benzene-1,2,3,4-tetracarboxylic acid can be represented by the canonical SMILES notation: C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O . The crystal structure of the compound has been studied, with the Hermann-Mauguin space group symbol being P -1 .Chemical Reactions Analysis

Benzene-1,2,3,4-tetracarboxylic acid is used in the construction of alkali and alkaline earth coordination polymers . In one study, 1D Co (II)-carboxylate chains were linked together by the organic moiety of BTC 4− ligands, forming a 3D coordination polymer .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzene-1,2,3,4-tetracarboxylic acid include a molecular weight of 254.15 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 4 . More detailed thermochemical data can be found in the Thermodynamics Research Center (TRC) database .科学研究应用

1. Synthesis of Porous Ba (II)-Based MOF

- Summary of Application: Benzene-1,2,4,5-tetracarboxylic acid is used as a linker in the synthesis of a porous Ba (II)-based Metal-Organic Framework (MOF) using an ultrasonic method . MOFs are inorganic-organic hybrid porous materials created by organic linkers and metal clusters, and they have attracted much attention as a growing class of porous materials .

- Methods of Application: The MOF was synthesized using an ultrasonic method with benzene-1,2,4,5-tetracarboxylic acid as an organic linker . The synthesized material was characterized by X-Ray diffraction, Fourier transform infrared spectroscopy, and scanning electron microscopy .

- Results or Outcomes: A three-dimensional framework based on Ba (II) and a benzene-1,2,4,5-tetracarboxylic acid ligand was synthesized .

2. Redox Activity of Cobalt-Based MOFs

- Summary of Application: Benzene-1,2,4,5-tetracarboxylic acid is used as a linker in the synthesis of cobalt-based MOFs for use in a hybrid supercapacitor . The MOFs have been found to be an essential contender for electrode materials .

- Methods of Application: Two cobalt-based MOFs are synthesized with distinct linkers named 1,2,4,5-benzene-tetracarboxylic acid (BTCA) and 1,2,3,4-cyclopentane-tetracarboxylic acid (CPTC) . The best sample among the MOFs was used with activated carbon to create a battery supercapacitor hybrid device .

- Results or Outcomes: The fabricated hybrid device was discovered to be very appealing for applications demanding energy storage due to its noteworthy results, specific capacity (100.3 C g−1), energy density (23 W h kg−1), power density (3400 W kg−1) and with the lowest ESR value of 0.4 as well as its 95.4% capacity retention .

3. Preparation of Supramolecular Hydrogels

- Summary of Application: Benzene-1,2,4,5-tetracarboxylic acid is used to prepare supramolecular hydrogels by synthesizing gelators reacting 1,2,4,5-benzenetetracarboxylic acid with 4-hydroxy pyridine .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Halogenated Benzene-1,2,3,4-tetracarboxylic Diimide Derivatives

- Summary of Application: Benzene-1,2,3,4-tetracarboxylic acid is used in the preparation of halogenated benzene-1,2,3,4-tetracarboxylic diimide derivatives . These derivatives are attractive building blocks for organic materials chemistry .

- Methods of Application: The direct reaction of benzene-1,2,3,4-tetracarboxylic acids with primary amines in acetic acid solvent provides a range of desirable ortho-diimide products . Sterically challenging N-derivatizations can be readily achieved under microwave reactor conditions .

- Results or Outcomes: The preparation of halogenated benzene-1,2,3,4-tetracarboxylic diimide derivatives is successful and provides a range of desirable ortho-diimide products .

5. Separation of Benzene-1,2,3,4-tetracarboxylic Acid

- Summary of Application: Benzene-1,2,3,4-tetracarboxylic acid is used in the separation process on Newcrom R1 HPLC column .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of a Wide Range of Metal-Organic Frameworks (MOFs) and Coordination Polymers

- Summary of Application: Benzene-1,2,4,5-tetracarboxylic acid is extensively used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

7. Synthesis of Porous Ba (II)-Based MOF

- Summary of Application: Benzene-1,2,4,5-tetracarboxylic acid is used as a linker in the synthesis of a porous Ba (II)-based Metal-Organic Framework (MOF) using an ultrasonic method . MOFs are inorganic-organic hybrid porous materials created by organic linkers and metal clusters, and they have attracted much attention as a growing class of porous materials .

- Methods of Application: The MOF was synthesized using an ultrasonic method with benzene-1,2,4,5-tetracarboxylic acid as an organic linker . The synthesized material was characterized by X-Ray diffraction, Fourier transform infrared spectroscopy, and scanning electron microscopy .

- Results or Outcomes: A three-dimensional framework based on Ba (II) and a benzene-1,2,4,5-tetracarboxylic acid ligand was synthesized .

8. Improved Syntheses of Halogenated Benzene-1,2,3,4-tetracarboxylic Diimides

- Summary of Application: Benzene-1,2,3,4-tetracarboxylic acid is used in the preparation of halogenated benzene-1,2,3,4-tetracarboxylic diimide derivatives . These derivatives are attractive building blocks for organic materials chemistry .

- Methods of Application: The direct reaction of benzene-1,2,3,4-tetracarboxylic acids with primary amines in acetic acid solvent provides a range of desirable ortho-diimide products . Sterically challenging N-derivatizations can be readily achieved under microwave reactor conditions .

- Results or Outcomes: The preparation of halogenated benzene-1,2,3,4-tetracarboxylic diimide derivatives is successful and provides a range of desirable ortho-diimide products .

9. Separation of Benzene-1,2,3,4-tetracarboxylic Acid

- Summary of Application: Benzene-1,2,3,4-tetracarboxylic acid is used in the separation process on Newcrom R1 HPLC column .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

未来方向

Benzene-1,2,3,4-tetracarboxylic acid has potential for future applications in organic materials chemistry . Its use as a ligand in the synthesis of MOFs and coordination polymers suggests potential for the design of materials with tailored properties . Furthermore, the successful synthesis of desirable ortho-diimide products suggests potential for the development of new synthetic methods .

属性

IUPAC Name |

benzene-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAIEATUVJFSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197218 | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,2,3,4-tetracarboxylic acid | |

CAS RN |

476-73-3 | |

| Record name | 1,2,3,4-Benzenetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

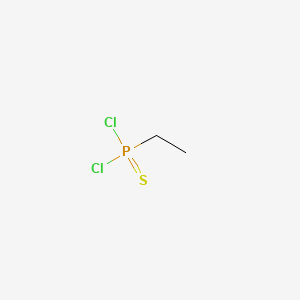

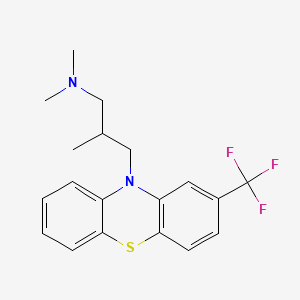

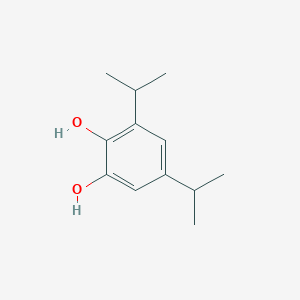

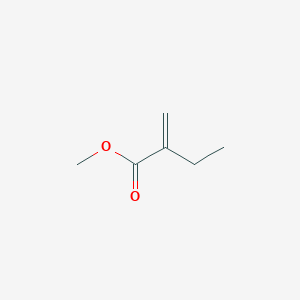

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

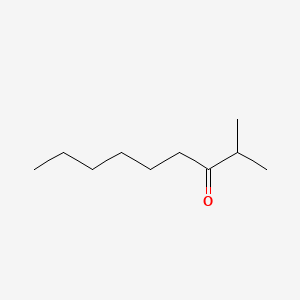

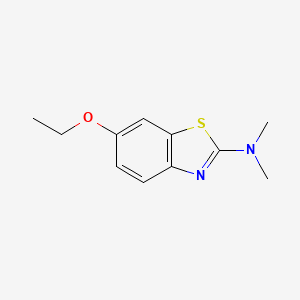

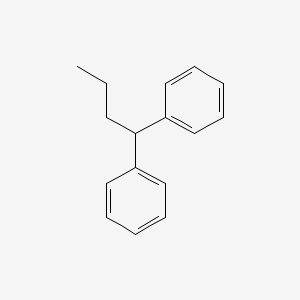

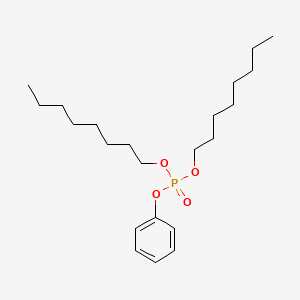

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。